6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
CAS No.: 2548979-33-3
Cat. No.: VC11827470
Molecular Formula: C17H20N6S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548979-33-3 |
|---|---|
| Molecular Formula | C17H20N6S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H20N6S/c1-3-14-10-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-5-4-13(11-18)12-19-15/h4-5,10,12H,3,6-9H2,1-2H3 |
| Standard InChI Key | PWBSZPCRTAJEOI-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N |
| Canonical SMILES | CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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A pyridine ring substituted at the 3-position with a carbonitrile group.
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A piperazine ring linked to the pyridine’s 6-position.
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A pyrimidine moiety attached to the piperazine, featuring ethyl and methylsulfanyl substituents at the 6- and 2-positions, respectively.
This arrangement confers significant steric and electronic diversity, enabling interactions with biological targets such as enzymes and receptors. The molecular formula is inferred as C₁₈H₂₁N₇S, with a molecular weight of approximately 371.5 g/mol based on analogous compounds .
Nomenclature and Isomerism
The systematic IUPAC name reflects the connectivity:
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Pyridine-3-carbonitrile forms the base structure.
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The piperazin-1-yl group at the 6-position bridges to the 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl substituent.
Potential isomerism arises from the piperazine ring’s conformational flexibility and the pyrimidine’s substitution pattern, though no specific stereoisomers have been reported for this compound .
Synthesis and Characterization
Table 1: Hypothetical Synthesis Optimization
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Piperazine coupling | Microwave, DMSO, K₂CO₃, 110°C | 64–87 | |
| Pyridine functionalization | Pd(OAc)₂, Xantphos, 100°C | ~75 | |
| Deprotection | HCl/dioxane, rt | >90 |
Analytical Characterization
Key techniques for structural validation include:
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 371.5.
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IR Spectroscopy: Bands at ~2220 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C–S).
Chemical Reactivity and Derivatives
Functional Group Transformations
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Carbonitrile Hydrolysis: Under acidic (H₂SO₄) or basic (NaOH) conditions, the nitrile converts to a carboxylic acid or amide, respectively.
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Methylsulfanyl Oxidation: Treatment with m-CPBA oxidizes the –SMe group to sulfoxide (–SO–) or sulfone (–SO₂–), altering electronic properties.
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Piperazine Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, enhancing water solubility .
Pharmacophore Modification
Strategic derivatization could enhance bioactivity:
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Replacing the ethyl group with fluoro or cyclopropyl moieties to modulate lipophilicity.
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Introducing electron-withdrawing groups (e.g., –CF₃) on the pyrimidine to improve target binding.
Biological Activity and Mechanisms
Hypothesized Targets
Based on structural analogs, potential biological targets include:
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Kinase Inhibitors: The pyrimidine and piperazine motifs resemble ATP-competitive kinase inhibitors (e.g., imatinib).
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Anticancer Agents: Pyridine-carbonitrile derivatives exhibit pro-apoptotic effects in leukemia and solid tumors.
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Antiviral Activity: Methylsulfanyl groups may interfere with viral protease or polymerase function.
Table 2: Predicted Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| LogP | ~2.8 | Moderate lipophilicity |
| Solubility (pH 7.4) | ~50 μM | Suitable for oral dosing |
| pKa (basic) | ~7.2 (piperazine N) | Ionization at physiological pH |
Mechanism of Action
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Kinase Inhibition: The compound may bind to the ATP pocket of tyrosine kinases (e.g., Bcr-Abl), disrupting phosphorylation cascades.
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Receptor Modulation: Piperazine-containing compounds often act as allosteric modulators of GPCRs, such as serotonin or dopamine receptors .
Applications in Drug Discovery
Lead Optimization
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SAR Studies: Modifying the ethyl and methylsulfanyl groups could optimize potency and selectivity.
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Prodrug Design: Esterification of the carbonitrile may improve bioavailability.
Preclinical Development
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Toxicity Profiling: Ames tests and hepatocyte assays are critical to assess mutagenicity and hepatic clearance.
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Formulation Strategies: Nanoemulsions or cyclodextrin complexes could address solubility limitations.
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